3-Amino-4-iodobenzoic acid
Overview
Description
3-Amino-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermodynamic Properties
3-Amino-4-iodobenzoic acid, along with its isomers, has been studied for its thermodynamic properties. Research conducted by Tan and Sabbah (1994) focused on the enthalpies of sublimation, fusion, and the triple point temperatures of these compounds. Such studies are crucial in understanding the physical and chemical behavior of these substances under different conditions (Tan & Sabbah, 1994).
Synthesis of Organic Compounds
The compound has been employed in the synthesis of various organic chemicals. For instance, Rasheed et al. (2014) used it in the synthesis of carbazole alkaloids through Cu-catalyzed cross-coupling with boronic acids. This demonstrates its role as a key reagent in complex organic synthesis processes (Rasheed et al., 2014).
Biodegradation Studies
Research on the biodegradation of iodobenzoic acids, including 3-iodobenzoic acid, was undertaken by Santos, New, and Kingswood (1999). They explored the biotransformation and mineralization of these compounds, providing insights into the environmental impact and decomposition pathways of iodobenzoic acids (Santos, New, & Kingswood, 1999).
Development of Pharmaceutical Agents
Skibiński et al. (2018) investigated derivatives of iodobenzoic acid as multifunctional acetylcholinesterase inhibitors. Their study highlights the potential of these compounds in developing treatments for diseases like Alzheimer's (Skibiński et al., 2018).
Analytical Chemistry Applications
Jensen et al. (2004) applied advanced techniques like ICP-MS and HPLC-ICP-MS to investigate the disposition and metabolic fate of iodobenzoic acids. Such studies are vital for understanding the pharmacokinetics and metabolism of these compounds (Jensen et al., 2004).
Agricultural Research
Halka, Smoleń, and Ledwożyw-Smoleń (2020) studied the effect of iodobenzoates, including 3-iodobenzoic acid, on the growth and antioxidative potential of tomato seedlings. This kind of research is essential for enhancing crop growth and resilience (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that iodobenzoic acids, which 3-amino-4-iodobenzoic acid is a derivative of, can interact with a variety of biological targets due to the presence of the iodine atom and the carboxylic acid group .
Mode of Action
It’s known that iodobenzoic acids can undergo various reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the amino group may also influence the compound’s reactivity and interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-Amino-4-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidases and oxidases, where it can act as a substrate or inhibitor. The interaction with these enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity. Additionally, this compound can bind to certain proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme, affecting its activity and specificity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote antioxidant activity. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its potential impact on metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake and localization within different cellular compartments. The distribution of this compound can affect its activity and function, influencing its therapeutic potential and toxicity .
Properties
IUPAC Name |
3-amino-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNXRHJMQUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473232 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-81-5 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.